Phenyl isocyanate

Catalog No.
S539489
CAS No.
103-71-9
M.F
C7H5NO
M. Wt
119.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl isocyanate

CAS Number

103-71-9

Product Name

Phenyl isocyanate

IUPAC Name

isocyanatobenzene

Molecular Formula

C7H5NO

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H

InChI Key

DGTNSSLYPYDJGL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=C=O

Solubility

Decomposes in water, alcohol; very soluble in ether
Solubility in water: reaction

Synonyms

Fenylisokyanat; HSDB 5356; Isocyanatobenzene; Karbanil;

Canonical SMILES

C1=CC=C(C=C1)N=C=O

Description

The exact mass of the compound Phenyl isocyanate is 119.04 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as decomposes in water, alcohol; very soluble in ethersolubility in water: reaction. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74454. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Isocyanates - Supplementary Records. It belongs to the ontological category of isocyanates in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Protecting Group in Organic Synthesis

One of the most prominent applications of phenyl isocyanate lies in its ability to act as a protecting group for primary amines (NH2) during organic synthesis []. Due to its reactive nature, phenyl isocyanate readily reacts with primary amines to form a stable phenylurea linkage. This linkage protects the amine group from unwanted reactions while allowing for the manipulation of other functional groups within the molecule. The protected amine can then be deprotected under specific conditions to regenerate the free amine group at the desired stage of the synthesis. This controlled protection strategy is crucial for the efficient synthesis of complex molecules with multiple functional groups.

Synthesis of Polyurethanes and Polyureas

Phenyl isocyanate serves as a building block in the synthesis of various polymers, particularly polyurethanes and polyureas []. These polymers are formed by the reaction of isocyanates with compounds containing hydroxyl (OH) or amine (NH2) groups, respectively. Phenyl isocyanate can participate in chain extension reactions, where it reacts with growing polymer chains to increase their molecular weight. This property makes it valuable for creating polymers with desired mechanical properties and functionalities.

Phenyl isocyanate is an organic compound with the chemical formula C7_7H5_5NO. It consists of a phenyl group (a benzene ring) attached to an isocyanate functional group (-N=C=O). This compound appears as a colorless liquid with a strong, pungent odor and is known for its reactivity, particularly with nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates, respectively . Due to its high toxicity via inhalation, ingestion, or skin absorption, it must be handled with extreme caution .

Phenyl isocyanate is a highly toxic compound. Exposure can occur through inhalation, ingestion, or skin contact []. It causes severe irritation to the eyes, skin, and respiratory system []. Chronic exposure can lead to respiratory sensitization, causing asthma-like symptoms.

  • Reactions with Amines: It reacts with amines to form ureas. This reaction follows second-order kinetics, indicating that the rate depends on the concentration of both phenyl isocyanate and the amine .
  • Reactions with Alcohols: When phenyl isocyanate reacts with alcohols, it produces carbamates. The kinetics of this reaction can vary based on the nature of the alcohol involved .
  • Hydrolysis: In aqueous solutions, phenyl isocyanate can hydrolyze, leading to the formation of carbon dioxide and amines. The rate of hydrolysis can be influenced by the presence of other nucleophiles .
  • Cycloaddition Reactions: It can also participate in cycloaddition reactions when combined with triethylamine and nitro groups, generating oxime-like dimers .

Phenyl isocyanate exhibits significant biological activity as both a hapten and an allergen. Its reactivity allows it to bind to proteins, potentially leading to allergic responses in sensitive individuals. Studies have shown that it interacts preferentially with specific nucleophilic sites in DNA, particularly at the N-4 position of cytosine and less so with purine bases . This interaction may have implications for mutagenesis and carcinogenesis.

Several methods exist for synthesizing phenyl isocyanate:

  • From Phenyl Carbamate: One common method involves the thermal decomposition of phenyl carbamate. Heating this compound leads to the release of carbon dioxide and the formation of phenyl isocyanate .
  • From Phosgene: Another synthesis route involves reacting phosgene with aniline. This method provides a direct pathway to produce phenyl isocyanate but requires careful handling due to the toxicity of phosgene .
  • From Isocyanic Acid: Phenyl isocyanate can also be synthesized by reacting phenol with isocyanic acid under controlled conditions .

Phenyl isocyanate has various applications across different fields:

  • Chemical Industry: It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and polymers such as polyurethanes.
  • Laboratory Reagent: In research settings, it is used for synthesizing ureas and carbamates as well as in studies involving nucleophilic reactions.
  • Allergen Research: Due to its allergenic properties, it is studied in toxicology and immunology to understand mechanisms of allergic responses .

Research on phenyl isocyanate interactions has revealed its reactivity profile:

  • Nucleophilic Attack: Studies indicate that phenyl isocyanate readily reacts with various nucleophiles, including water and hydroxide ions. The relative rates show that water reacts significantly slower compared to stronger nucleophiles like amines .
  • Kinetic Studies: Kinetic analyses have been performed to quantify reaction rates between phenyl isocyanate and different alcohols. These studies help elucidate reaction mechanisms and pathways involved in urethanization processes .

Phenyl isocyanate shares structural similarities with other isocyanates but exhibits unique properties due to its aromatic ring. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Methyl isocyanateAliphaticMore reactive than phenyl isocyanate; linked to severe toxicity incidents.
Butyl isocyanateAliphaticUsed in similar applications but has different reactivity patterns due to longer alkyl chain.
Toluene diisocyanateAromaticCommonly used in polyurethane production; more complex structure allows for different polymerization behavior.
Hexamethylene diisocyanateAliphaticUsed primarily in coatings; less aromatic character leads to different chemical properties.

Phenyl isocyanate's unique combination of an aromatic ring and an isocyanate functional group contributes to its distinctive reactivity and applications compared to these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Phenyl isocyanate appears as a colorless liquid. About the same density as water. Very toxic by ingestion, inhalation or skin absorption. Very irritating to skin, eyes and mucous membranes.
Liquid
COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
Colorless to yellow liquid with a pungent odor.

Color/Form

Liquid

XLogP3

2.7

Exact Mass

119.04

Boiling Point

163.0 °C
158-168 °C
325.4°F

Flash Point

132 °F (55.5 °C) (Open Cup)
51 °C c.c.
132°F (open cup)

Vapor Density

1.089

Density

1.08870 at 25.9 °C/4 °C; 1.0956 at 19.6 °C/4 °C; 1.092 at 15 °C/4 °C; 1.101 at 11.6 °C/4 °C
Relative density (water = 1): 1.095

LogP

log Kow = 2.59 (est)

Odor

Acrid odo

Appearance

Solid powder

Melting Point

Freezing point: -30 °C
-30 °C
-22°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

196GO6BSOH

GHS Hazard Statements

Aggregated GHS information provided by 272 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (79.41%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (87.13%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (86.03%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (91.18%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (37.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (87.13%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H334 (96.32%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (43.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (38.6%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (14.34%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (26.1%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.57 mmHg
2.57 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.2

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

103-71-9

Wikipedia

Phenylisocyanate

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 1st degree

Methods of Manufacturing

Prepared by passing carbonyl chloride into a hot solution of aniline in toluene, saturated with hydrochloric acid.

General Manufacturing Information

Plastic material and resin manufacturing
Benzene, isocyanato-: ACTIVE
Nature of the binding group on the protein may be studied by reacting the protein with a series of "covering" groups. ...protein modifying reagents which have been used including ... phenyl isocyanate ...

Analytic Laboratory Methods

Aliphatic and aromatic isocyanates and their oligomers were determined in air by high performance thin-layer chromatography.
A reversed-phase high-performance liquid chromatography method for the determination of aliphatic and aromatic isocyanates in air is described.
Trace analysis of isocyanates in industrial atmosphere using gas chromatography & electron-capture detection.
Aromatic and aliphatic isocyanates in air were determined by high performance liquid chromatography
For more Analytic Laboratory Methods (Complete) data for PHENYL ISOCYANATE (6 total), please visit the HSDB record page.

Storage Conditions

Isocyanates are transported in railroad tank cars, tank trucks, tanks in ships, containers, and drums. They are stored in steel tanks and processed in steel equipment. For long-term storage stainless steel is recommended. To avoid contamination by atmospheric moisture, a dry air or inert gas blanket is essential. /Isocyanates/

Dates

Modify: 2023-08-15
1: Johansson Mali'n T, Lindberg S, Åstot C. Novel glutathione conjugates of phenyl isocyanate identified by ultra-performance liquid chromatography/electrospray ionization mass spectrometry and nuclear magnetic resonance. J Mass Spectrom. 2014 Jan;49(1):68-79. doi: 10.1002/jms.3306. PubMed PMID: 24446265.
2: Servos MA, Smart NC, Kassabaum ME, Scholtens CA, Peters SJ. Phenyl isocyanate anion radicals and their cyclotrimerization to triphenyl isocyanurate anion radicals. J Org Chem. 2013 Apr 19;78(8):3908-17. doi: 10.1021/jo4003008. Epub 2013 Apr 10. PubMed PMID: 23541236.
3: Wong KT, Tanskanen JT, Bent SF. Formation of stable nitrene surface species by the reaction of adsorbed phenyl isocyanate at the Ge(100)-2 × 1 surface. Langmuir. 2013 Dec 23;29(51):15842-50. doi: 10.1021/la4036216. Epub 2013 Dec 10. PubMed PMID: 24359033.
4: Uehara K, Fukaya K, Mizuno N. Reactive N-protonated isocyanate species stabilized by bis(μ-hydroxo)divanadium(IV)-substituted polyoxometalate. Angew Chem Int Ed Engl. 2012 Jul 27;51(31):7715-8. doi: 10.1002/anie.201108205. Epub 2012 Jun 26. PubMed PMID: 22736381.
5: Lyons CE, Victor KG, Moshnikov SA, Bachmann LM, Baras AS, Dettmann KM, Cross JV, Templeton DJ. PICquant: a quantitative platform to measure differential peptide abundance using dual-isotopic labeling with 12C6- and 13C6-phenyl isocyanate. Anal Chem. 2011 Feb 1;83(3):856-65. doi: 10.1021/ac102461e. Epub 2010 Dec 30. PubMed PMID: 21192683; PubMed Central PMCID: PMC3079250.
6: Karol MH, Kramarik JA. Phenyl isocyanate is a potent chemical sensitizer. Toxicol Lett. 1996 Dec 16;89(2):139-46. PubMed PMID: 8960156.
7: Pauluhn J, Rüngeler W, Mohr U. Phenyl isocyanate-induced asthma in rats following a 2-week exposure period. Fundam Appl Toxicol. 1995 Feb;24(2):217-28. PubMed PMID: 7737433.
8: Nehéz M, Fischer GW, Nehéz I, Scheufler H, Dési I. Investigations on the acute toxic, cytogenetic, and embryotoxic activity of phenyl isocyanate and diethoxyphosphoryl isocyanate. Ecotoxicol Environ Saf. 1989 Apr;17(2):258-63. PubMed PMID: 2737118.
9: Ishido Y, Hirao I, Itoh K, Tamaki K, Araki Y. Dibutyltin oxide--phenyl isocyanate system for regioselective phenylcarbamoylation of the hydroxy-groups of ribonucleosides. Nucleic Acids Symp Ser. 1980;(8):s7-8. PubMed PMID: 7255200.
10: Ishido Y, Hirao I, Sakairi N, Araki Y. Regioselective phenylcarbamoylation of hydroxy-groups of ribonucleosides with bis(tributyltin) oxide--phenyl isocyanate system. Nucleic Acids Symp Ser. 1979;(6):s37-40. PubMed PMID: 547238.
11: Turnipseed SB, Clark SB, Karbiwnyk CM, Andersen WC, Miller KE, Madson MR. Analysis of aminoglycoside residues in bovine milk by liquid chromatography electrospray ion trap mass spectrometry after derivatization with phenyl isocyanate. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 May 15;877(14-15):1487-93. doi: 10.1016/j.jchromb.2009.03.025. Epub 2009 Mar 24. PubMed PMID: 19345161.
12: FARNWORTH AJ. The reaction between wool and phenyl isocyanate. Biochem J. 1955 Apr;59(4):529-33. PubMed PMID: 14363143; PubMed Central PMCID: PMC1215614.
13: Knapp S, Schreck RP, Carignan YP. A mechanistic study of the reaction of phenyl isocyanate with methyl 2,3,4-tri-O-acetyl-alpha-D-glucopyranoside. Carbohydr Res. 1990 Aug 15;203(2):290-5. PubMed PMID: 2276125.
14: Iarym-Agaeva NT, Putilina ON. [Photometric method of determining aniline and phenyl isocyanate in workplace air]. Gig Tr Prof Zabol. 1986 Oct;(10):56-7. Russian. PubMed PMID: 3792900.
15: Mason DE, Liebler DC. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate. J Proteome Res. 2003 May-Jun;2(3):265-72. PubMed PMID: 12814266.
16: Marvania B, Kakadiya R, Christian W, Chen TL, Wu MH, Suman S, Tala K, Lee TC, Shah A, Su TL. The synthesis and biological evaluation of new DNA-directed alkylating agents, phenyl N-mustard-4-anilinoquinoline conjugates containing a urea linker. Eur J Med Chem. 2014 Aug 18;83:695-708. doi: 10.1016/j.ejmech.2014.06.066. Epub 2014 Jun 28. PubMed PMID: 25014640.
17: Hopkins SJ, Wormall A. Phenyl isocyanate protein compounds and their immunological properties. Biochem J. 1933;27(3):740-53. PubMed PMID: 16745152; PubMed Central PMCID: PMC1252938.
18: Hopkins SJ, Wormall A. Phenyl isocyanate protein compounds and their immunological properties: The gelatin compounds. Biochem J. 1933;27(5):1706-15. PubMed PMID: 16745289; PubMed Central PMCID: PMC1253085.
19: Davies R, Rydberg P, Westberg E, Motwani HV, Johnstone E, Törnqvist M. A new general pathway for synthesis of reference compounds of N-terminal valine-isocyanate adducts. Chem Res Toxicol. 2010 Mar 15;23(3):540-6. doi: 10.1021/tx900278p. PubMed PMID: 20085231.
20: Germain N, Müller I, Hanauer M, Paciello RA, Baumann R, Trapp O, Schaub T. Synthesis of Industrially Relevant Carbamates towards Isocyanates using Carbon Dioxide and Organotin(IV) Alkoxides. ChemSusChem. 2016 Jul 7;9(13):1586-90. doi: 10.1002/cssc.201600580. Epub 2016 Jun 20. PubMed PMID: 27319978.

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